Mechanism: Cathepsin L vs. ACE2 vs. Fusion
In a direct head-to-head comparison using the same HIV-1/SARS-S pseudotyped virus assay, SSAA09E1, SSAA09E2, and SSAA09E3 were shown to act by three distinct mechanisms [1]. SSAA09E1 specifically blocks cathepsin L activity, a host protease required for processing the viral spike protein, with an EC50 of 6.7 µM [1]. In contrast, SSAA09E2 blocks early interactions of SARS-S with the ACE2 receptor, and SSAA09E3 acts later by preventing viral membrane fusion, neither of which inhibits cathepsin L [1].
| Evidence Dimension | Mechanism of Action and Viral Entry EC50 |
|---|---|
| Target Compound Data | Cathepsin L inhibition; EC50 = 6.7 µM |
| Comparator Or Baseline | SSAA09E2 (ACE2 interaction blocker) and SSAA09E3 (membrane fusion inhibitor); SSAA09E3 EC50 = 9.7 µM in 293T cells |
| Quantified Difference | Divergent molecular targets; SSAA09E1 EC50 is 30% lower than SSAA09E3 in the same 293T pseudovirus assay |
| Conditions | HEK293T cells transiently transfected with ACE2, infected with HIV-1 pseudotyped with SARS-CoV surface glycoprotein S (SARS-S) [1] |
Why This Matters
For researchers investigating the specific contribution of host protease pathways, SSAA09E1 provides a targeted tool, whereas SSAA09E2 and SSAA09E3 interrogate distinct entry steps.
- [1] Adedeji, A. O., et al. (2013). Journal of Virology, 87(14), 8017–8028. DOI: 10.1128/JVI.00998-13 View Source
